molecular formula C16H18O6S B151815 Iliparcil CAS No. 137214-72-3

Iliparcil

Cat. No. B151815
M. Wt: 338.4 g/mol
InChI Key: AJPYMAXBUCUFLQ-MSQAHXEGSA-N
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Description

Synthesis Analysis

The synthesis of Iliparcil involves the glycosylation of 4-ethyl-2H-7-hydroxy-1-benzopyran-2-one using 2,3,4-tri-O-acetyl-5-thio-Dxylopyranosyl bromide, the analogous b-chloride or the a-trichloroacetimidate as donors . The reaction was carried out in the presence of ZnO–ZnCl2 or ZnO alone . Both promoters are cheap, safe and therefore compatible with large-scale industrial processes .


Molecular Structure Analysis

The chemical formula of Iliparcil is C16H18O6S . Its exact mass is 338.08 and its molecular weight is 338.370 . The elemental analysis shows that it contains C, 56.79; H, 5.36; O, 28.37; S, 9.47 .

Scientific Research Applications

Antithrombotic Effectiveness

Iliparcil, recognized as a β-D-Xyloside, has been studied for its potential in antithrombotic applications. In one study, Iliparcil demonstrated a significant increase in the time to reocclusion in rats undergoing thrombolytic therapy, suggesting its effectiveness in preventing postthrombolytic rethrombosis. This study indicated that Iliparcil could be a beneficial addition to thrombolytic treatment, potentially offering an alternative to heparin, which is associated with complications and side effects (Chicaud, Rademakers, & Millet, 1998).

Synthesis and Development

Another aspect of Iliparcil's scientific research involves its synthesis. A study focused on the improvement of the synthesis process of an umbelliferyl 5-thioxylopyranoside, a precursor of Iliparcil. The research yielded an isolated yield of 44-47%, underlining the significance of developing efficient and safe methods for large-scale industrial production of this compound (Collette, Ou, Pires, Baudry, Descotes, Praly, & Barberousse, 1999).

properties

IUPAC Name

4-ethyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6S/c1-2-8-5-13(18)22-12-6-9(3-4-10(8)12)21-16-15(20)14(19)11(17)7-23-16/h3-6,11,14-17,19-20H,2,7H2,1H3/t11-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPYMAXBUCUFLQ-MSQAHXEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160110
Record name Iliparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iliparcil

CAS RN

137214-72-3
Record name Iliparcil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137214723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iliparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILIPARCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753UJ7AGLA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
Y Collette, K Ou, J Pires, M Baudry, G Descotes… - Carbohydrate …, 1999 - Elsevier
4-Ethyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-5-thio-β-d-xylopyranoside, a synthetic intermediate of the orally active antithrombotic compound Iliparcil, has been prepared in 44–…
Number of citations: 10 www.sciencedirect.com
P Chicaud, JR Rademakers, J Millet - Pathophysiology of Haemostasis …, 1998 - karger.com
The effect of Iliparcil, a new orally active β-D-xyloside venous antithrombotic, was studied on the rethrombosis following thrombolytic therapy in rats, using a modified Umetsu model. …
Number of citations: 7 karger.com
P Renaut, J Millet, C Sepulchre… - Helvetica chimica …, 1998 - Wiley Online Library
… enantiomer (À)-6 which has the configuration of l-xylose was found to have an activity close to that of iliparcil (4). We report here the details of these studies and answer the question …
Number of citations: 18 onlinelibrary.wiley.com
K Thorsheim, D Willén, E Tykesson… - … A European Journal, 2017 - Wiley Online Library
… The carbaxyloside of iliparcil has been synthesized as well as its l-xylo-enantiomers 5 and 6 (Figure 2).9 Remarkably, the authors propose that the l-xylo-derivative 6 shows a much …
V Barberousse, L Mignon - Synthetic communications, 1997 - Taylor & Francis
In order to obtain 1,5-dithio-bD-xylopyranosides, with this precise stereochemistry we have described here the synthesis and use of 2,3,4-tri-O-acetyl-1,5-dithio-bD-xylopyranose. …
Number of citations: 3 www.tandfonline.com
AL Myers, VV Upreti, M Khurana… - The Journal of Clinical …, 2008 - Wiley Online Library
… Odiparcil (SB-424323; Figure 1) is a novel orally active β-d-thioxyloside antithrombotic compound chemically similar to its predecessor congeners naroparcil 15 , 16 and iliparcil. In a …
Number of citations: 15 accp1.onlinelibrary.wiley.com
NB Martin, P Masson, C Sepulchre… - … in thrombosis and …, 1996 - thieme-connect.com
… These include LF 09-0055 (naroparcil), LF 04-0212 (beciparcil), and LF 05-0030 (iliparcil) of which the general formulas are represented in Figure 1. The carbohydrate moiety is a …
Number of citations: 32 www.thieme-connect.com
L Mignon, C Goichot, P Ratel, G Cagnin, M Baudry… - Carbohydrate …, 2003 - Elsevier
In the search for new orally active antithrombotic drugs that are metabolically stable, we explored the synthesis of 1-C-(5-thio-d-xylosyl) derivatives, examining radical and nucleophilic …
Number of citations: 10 www.sciencedirect.com
MA Musa - 2002 - vital.seals.ac.za
… , iliparcil 27a, a xyloside has been reported to exhibit interesting antithrombotic activity, limited, however by its ready hydrolysis in vivo. In order to increase the bioavailability of iliparcil, …
Number of citations: 4 vital.seals.ac.za
F Confalonieri, V Ferraro, A Di Maria, A Gaeta… - Life, 2023 - mdpi.com
Background: Antiplatelets and anticoagulants have substantially influenced contemporary vitreoretinal surgical practices. The availability of new oral blood thinners has recently spurred …
Number of citations: 2 www.mdpi.com

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